molecular formula C3H10N2O2 B1664539 1,3-Bis-aminooxy propane CAS No. 98627-69-1

1,3-Bis-aminooxy propane

Cat. No. B1664539
CAS RN: 98627-69-1
M. Wt: 106.12 g/mol
InChI Key: COEBNIUQBHSRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis-aminooxy propane is an alkyl chain-based PROTAC linker . It can be used in bioconjugation, where it reacts with an aldehyde to form an oxime bond. If a reductant is used, it will form a hydroxylamine linkage .


Molecular Structure Analysis

The chemical formula of 1,3-Bis-aminooxy propane is C3H10N2O2 . Its exact mass is 106.07 and its molecular weight is 106.120 . The elemental analysis shows that it contains Carbon (33.95%), Hydrogen (9.50%), Nitrogen (26.40%), and Oxygen (30.15%) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Pathways : 1,3-Bis-aminooxy propane is synthesized from N-hydroxyphthalimide and 1,3-dibromopropane, leading to various derivatives with unique properties. This synthesis pathway is foundational for exploring its applications in different chemical contexts (Covaci et al., 2003).

  • Structural Analysis and Conformation : The bisoxime compound derived from 1,3-bis-aminooxy propane, synthesized with 4-methyl-2-hydroxybenzaldehyde, exhibits a V-shaped conformation. This structural insight is critical for understanding its potential applications in molecular design and material science (Jian-Chao Wu et al., 2009).

  • Vibrational Spectroscopy Analysis : Detailed vibrational spectroscopy studies, including FT-IR and Raman, have been conducted on compounds like 2,2-bis(aminoethoxy)propane, which provide insights into the molecular structure and potential applications of such compounds in various scientific fields (Ö. Alver, 2016).

Applications in Polymer Science

  • Polyimide Synthesis : 1,3-Bis-aminooxy propane is instrumental in synthesizing polyimides, offering properties like solubility in various solvents and thermal stability. Such materials are pivotal in developing high-performance polymers for various industrial applications (Sukanto Tjugito & W. Feld, 1989).

  • Poly(Amide-Imide) Development : The compound plays a role in synthesizing new poly(amide-imide)s with properties like high yields, inherent viscosities, and distinct thermal characteristics. These findings are significant for developing advanced polymeric materials (K. Faghihi et al., 2011).

Metal-Organic Chemistry and Coordination Compounds

  • Synthesis of Metal Complexes : The compound has been used in synthesizing Ni(II), Co(II), and Cu(II) complexes, providing insights into the structural aspects of these complexes. Such research is fundamental in coordination chemistry and potential applications in catalysis and material science (M. Deveci & G. Irez, 1995).

  • Dicobaloxime Bridging : In the synthesis of dicobaloxime complexes, 1,3-bis(aminooxy)propane acts as a bridging ligand. This research contributes to our understanding of metal-organic frameworks and their potential uses (R. Yamuna et al., 2016).

Safety And Hazards

1,3-Bis-aminooxy propane is for research use only and not for human or veterinary use . It should be handled with suitable personal protective equipment and stored properly . It should not be allowed to enter drains or water courses .

Future Directions

1,3-Bis-aminooxy propane is used in the synthesis of PROTACs, which are a promising approach for the development of targeted therapy drugs . It is cited in reputable papers, indicating its significance in research .

properties

IUPAC Name

O-(3-aminooxypropyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2/c4-6-2-1-3-7-5/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEBNIUQBHSRFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598133
Record name O,O'-Propane-1,3-diyldihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis-aminooxy propane

CAS RN

98627-69-1
Record name O,O'-Propane-1,3-diyldihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
53
Citations
JC Wu, SX Gao, WK Dong, JF Tong… - … Section E: Structure …, 2009 - scripts.iucr.org
The title bisoxime compound, C19H22N2O2, synthesized by the reaction of 4-methyl-2-hydroxybenzaldehyde with 1,3-bis(aminooxy)propane in ethanol, adopts a V-shaped …
Number of citations: 7 scripts.iucr.org
I Covaci, P Ionita, M Caproiu, R Socoteanu… - Open …, 2003 - degruyter.com
Starting from N-hydroxyphthalimide (5) and 1,3-dibromopropane (6) we obtained 1,3-bis(phthalimidooxy)propane (7) which led to 1,3-bis(aminooxy)propane dihydrochloride (8). From …
Number of citations: 8 www.degruyter.com
JG Duan, CM Dong, JY Shi, L Wu… - … Section E: Structure …, 2007 - scripts.iucr.org
The title chelating bis-oxime compound, C17H18N2O4, has been synthesized by the reaction of 1,3-bis(aminooxy)propane with salicylaldehyde in ethanol. An O—H⋯N intramolecular …
Number of citations: 16 scripts.iucr.org
G Li, JC Ma, ZL Ren, WM Zhou, L Wang… - Asian Journal of …, 2015 - hero.epa.gov
A series of ethoxy-substituted Salamo-type bisoximes H2L1-H2L4 have been synthesized from 3-ethoxysalicyladehyde and 1, 3-bis (aminooxy) propane, 1, 4-bis (aminooxy) butane, 1, …
Number of citations: 0 hero.epa.gov
G Li, SUX Gao, ZL Ren, NA Wen, LI Wang… - Asian Journal of …, 2014 - hero.epa.gov
Five bisoxime chelating ligands L1-L5 have been synthesized from 2-naphthaldehyde and 1, 2-bis (aminooxy) ethane, 1, 3-bis (aminooxy)-propane, 1, 4-bis (aminooxy) butane, 1, 5-bis …
Number of citations: 0 hero.epa.gov
WK Dong, YX Sun, JF Tong, HH Zhao… - … Section E: Structure …, 2009 - scripts.iucr.org
The complete molecule of title compound, C17H16N4O6, is generated by a crystallographic twofold axis. Within the molecule, the two benzene units are approximately perpendicular, …
Number of citations: 7 scripts.iucr.org
Y Yang, X Dong, Y Zhang, G Li… - Asian Journal of …, 2014 - hero.epa.gov
Four tetrahalogen substituted Salamo-type bisoximes H2L1-H2L4 have been synthesized from 3-bromo-5-chloro-2-hydroxybenzaldehyde and 1, 3-bis (aminooxy) propane, 1, 4-bis (…
Number of citations: 0 hero.epa.gov
WK Dong, JF Tong, YX Sun, JC Wu, J Yao… - Transition Metal …, 2010 - Springer
Two new mono- and dinuclear Cu(II) complexes, namely [CuL 1 ]·0.5H 2 O (1) and [(Cu 2 (L 2 ) 2 )(DMF)]·0.5DMF (2) (H 2 L 1 = 1,2-bis{[(Z)-(3-methyl-5-oxo-1-phenyl-1H-pyrazolidin-4(…
Number of citations: 22 link.springer.com
GX An, Y Zhang, L Wang, YX Sun… - Asian Journal of …, 2015 - Asian Journal of Chemistry
Number of citations: 0
J Zhang, Y Zhang, ST Zhang… - Asian Journal of …, 2015 - Asian Journal of Chemistry
Number of citations: 4

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